![molecular formula C16H14ClN5O2 B336872 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N'~1~-[(E)-1-(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B336872.png)
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N'~1~-[(E)-1-(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzotriazol-1-yl)-N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzotriazole moiety and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of the Benzotriazole Intermediate: The initial step involves the preparation of 1H-benzotriazole, which can be synthesized by the cyclization of o-phenylenediamine with nitrous acid.
Acetohydrazide Formation: The benzotriazole intermediate is then reacted with chloroacetyl chloride to form 2-(1H-benzotriazol-1-yl)acetohydrazide.
Condensation Reaction: Finally, the acetohydrazide is condensed with 5-chloro-2-methoxybenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzotriazol-1-yl)-N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzotriazole ring.
Reduction: Reduced forms of the hydrazide group.
Substitution: Substituted hydrazides with various functional groups.
Scientific Research Applications
2-(1H-benzotriazol-1-yl)-N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with cellular targets. The benzotriazole moiety can intercalate with DNA, disrupting its function, while the hydrazide group can form covalent bonds with proteins, inhibiting their activity. These interactions can lead to cell death, making the compound a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzotriazol-1-yl)-1-(2-chloro-benzoyl)ethyl 4-methyl-benzoate
- 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-1-benzoylethyl 4-ethylbenzoate
- 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide
Uniqueness
2-(1H-benzotriazol-1-yl)-N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with both DNA and proteins sets it apart from other similar compounds, making it a versatile molecule for various applications.
Properties
Molecular Formula |
C16H14ClN5O2 |
|---|---|
Molecular Weight |
343.77 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(E)-(5-chloro-2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14ClN5O2/c1-24-15-7-6-12(17)8-11(15)9-18-20-16(23)10-22-14-5-3-2-4-13(14)19-21-22/h2-9H,10H2,1H3,(H,20,23)/b18-9+ |
InChI Key |
FPMKONSOVLOHPK-GIJQJNRQSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C=NNC(=O)CN2C3=CC=CC=C3N=N2 |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=N/NC(=O)CN2C3=CC=CC=C3N=N2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=NNC(=O)CN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


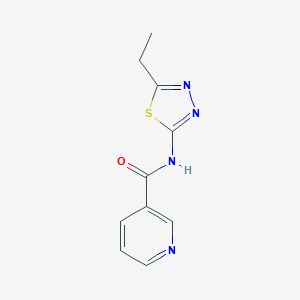
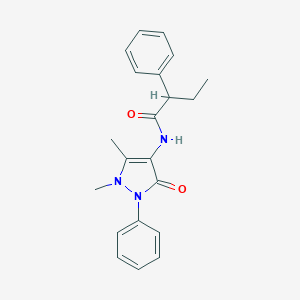
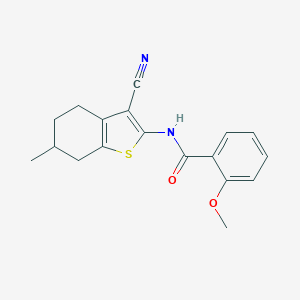
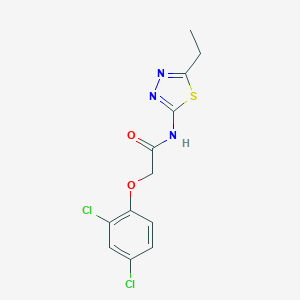
![N'-[(5-bromo-2-thienyl)methylene]-4-methylbenzohydrazide](/img/structure/B336797.png)
![N'-[(5-methyl-2-thienyl)methylene]decanohydrazide](/img/structure/B336800.png)
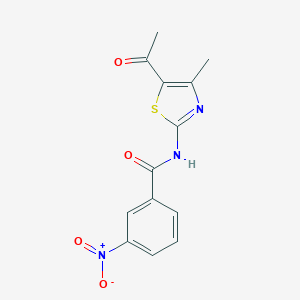
![Methyl 6-methyl-2-[(2-phenylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B336803.png)
![Isopropyl 2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B336806.png)
![Isopropyl 2-[(2-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B336808.png)
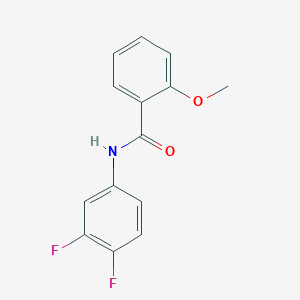
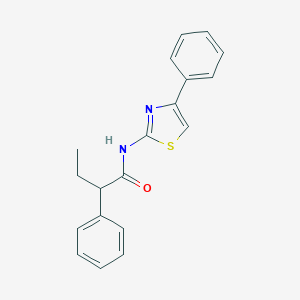

![Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B336816.png)
